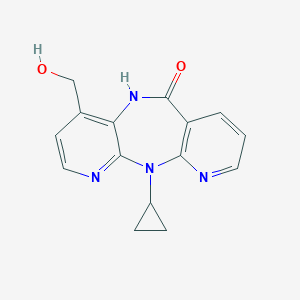

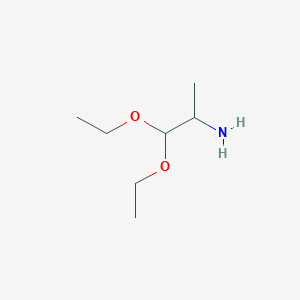

1,1-Diethoxypropan-2-amine

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to 1,1-Diethoxypropan-2-amine involves various chemical reactions, often aiming to introduce or modify functional groups to achieve desired properties. A notable method for synthesizing bis[1-diethoxyphosphorylalkyl]amines, which share a core structural similarity with 1,1-Diethoxypropan-2-amine, involves the reaction of aromatic aldehydes with ammonia and diethyl phosphite. This process, facilitated by chlorotrimethylsilane, yields bis[1-diethoxyphosphorylalkyl]amines efficiently from simple starting materials (Kaboudin & Moradi, 2006).

Wissenschaftliche Forschungsanwendungen

Co-initiators for Radical Photosensitive Resins : Diethoxyacetate salts, related to the compound , show potential as efficient co-initiators for free radical polymerization of (meth)acrylates under visible light. This leads towards aromatic amine-free Type II photoinitiating systems (Abdallah et al., 2019).

Electrophilic Amination Reagent for Grignard Reagents : Diethyl 2-[N-(p-methoxyphenyl)imino]malonate, another derivative, acts as a convenient electrophilic amination reagent for Grignard reagents, leading to N-alkylation products which can be converted into N-alkyl-p-anisidine (Niwa et al., 2002).

Formation of Substituted Ketones : 1,1-Diethoxybut-3-yn-2-one reacts with nitrogen and oxygen nucleophiles to form substituted unsaturated ketones in a stereospecific manner, indicating a versatile application in organic synthesis (Sengee & Sydnes, 2011).

Enantiomer Selective N-Acylation of Racemic Amines : Isopropyl 2-propoxyacetate has been found to be an effective acylating agent for enantiomer selective N-acylation of racemic amines, enabling excellent conversions and enantiomeric excess values, which is crucial in the production of chiral compounds (Olah et al., 2018).

N-Hydroxylation of Psychotomimetic Amines : Studies have shown that rabbit liver microsomes can efficiently N-hydroxylate psychotomimetic amine 1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane. This process is important for understanding the metabolism and potential toxicity of these substances (Gal et al., 1975).

Synthesis of Bis[1-diethoxyphosphorylalkyl]amines : There's an easy and rapid method for synthesis of bis[1-diethoxyphosphorylalkyl]amines from simple starting materials, indicating its use in various organic syntheses (Kaboudin & Moradi, 2006).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1,1-diethoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17NO2/c1-4-9-7(6(3)8)10-5-2/h6-7H,4-5,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLTOHCRTGWUMIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(C)N)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60970417 | |

| Record name | 1,1-Diethoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,1-Diethoxypropan-2-amine | |

CAS RN |

55064-41-0 | |

| Record name | 2-Propanamine, 1,1-diethoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055064410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Diethoxypropan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60970417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

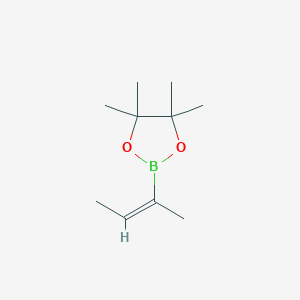

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

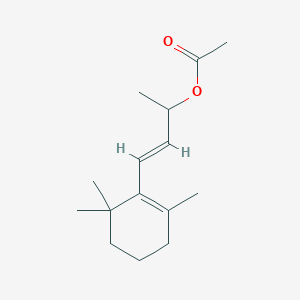

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

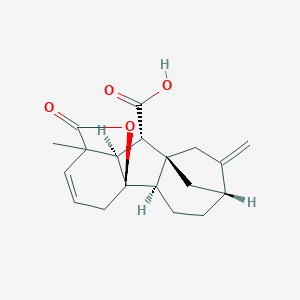

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-13-ene-9-carboxylic acid](/img/structure/B42615.png)

![7,12-Dihydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadecane-9-carboxylic acid](/img/structure/B42618.png)